molecular formula C19H22N2O3S2 B2758410 (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 658070-10-1

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2758410
CAS No.: 658070-10-1
M. Wt: 390.52
InChI Key: LQVHRVUZTSQGRJ-FMIVXFBMSA-N
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Description

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a combination of azepane, sulfonyl, phenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl and Thiophene Groups: The sulfonylated azepane is coupled with a phenyl group and a thiophene group through a series of reactions involving reagents like Grignard reagents or organolithium compounds.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[4-(morpholin-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Biological Activity

(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21_{21}H24_{24}N2_2O3_3S. Its structure features an azepane ring, a sulfonamide group, and a thiophene moiety, which are crucial for its biological activity.

PropertyValue
Molecular Weight372.50 g/mol
IUPAC NameThis compound
CAS Number316150-61-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to receptors or enzymes involved in neurotransmission and cellular signaling.

Potential Targets

  • Glycine Transporter 1 (GlyT1) : Research indicates that compounds with similar structures can inhibit GlyT1, suggesting a potential mechanism for this compound as well .
  • GABA Receptors : Compounds in this class have shown activity at GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system .

Biological Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, suggesting that this compound may exhibit similar effects.

Anticonvulsant Activity

In a series of experiments, related cinnamamide derivatives demonstrated significant anticonvulsant activity across various models:

  • Maximal Electroshock Test (MES) : ED50 values indicated effective seizure suppression.
  • 6-Hz Psychomotor Seizure Model : These models are particularly relevant for assessing drug efficacy against resistant seizures.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Anticonvulsant Efficacy : A study on S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide showed promising results with an ED50 of 13.21 mg/kg in a genetic model of epilepsy . This suggests that similar compounds may also have therapeutic potential.
    ModelED50 Value (mg/kg)
    MES44.46 (mice i.p.)
    6-Hz Psychomotor71.55 (mice i.p.)
  • Safety Evaluation : Cytotoxicity assessments in cell lines such as HepG2 and H9c2 indicated that these compounds were safe at concentrations up to 100 µM, supporting their potential for further development .

Properties

IUPAC Name

(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(12-9-17-6-5-15-25-17)20-16-7-10-18(11-8-16)26(23,24)21-13-3-1-2-4-14-21/h5-12,15H,1-4,13-14H2,(H,20,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVHRVUZTSQGRJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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